molecular formula C26H23N3O3S B590240 (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester CAS No. 1331643-08-3

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester

Cat. No.: B590240
CAS No.: 1331643-08-3
M. Wt: 460.566
InChI Key: NVIWFRIOSCYADR-RBKBETQPSA-N
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Description

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tritylamino group, a methoxyimino group, and a deuterium-labeled methyl ester. The deuterium labeling is often used in scientific research to trace the compound’s metabolic pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Tritylamino Group: The tritylamino group can be introduced through a nucleophilic substitution reaction using tritylamine and a suitable leaving group on the thiazole ring.

    Methoxyimino Group Addition: The methoxyimino group can be added via an oximation reaction, where a methoxyamine derivative reacts with a carbonyl group on the thiazole ring.

    Deuterium Labeling: The deuterium-labeled methyl ester can be synthesized by esterification using deuterated methanol and an appropriate acid chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the tritylamino group or the methoxyimino group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a tracer in metabolic studies due to its deuterium labeling.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents.

    Tritylamino Compounds: Compounds like tritylamine and its derivatives have similar tritylamino groups but lack the thiazole ring.

    Methoxyimino Compounds: Compounds such as methoxyiminoacetic acid and its derivatives share the methoxyimino group but differ in their overall structure.

Uniqueness

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid-d3 Methyl Ester is unique due to its combination of a thiazole ring, a tritylamino group, a methoxyimino group, and deuterium labeling. This unique combination of features makes it a valuable compound for various scientific research applications, particularly in studies involving metabolic tracing and enzyme inhibition.

Properties

CAS No.

1331643-08-3

Molecular Formula

C26H23N3O3S

Molecular Weight

460.566

IUPAC Name

methyl (2Z)-2-(trideuteriomethoxyimino)-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C26H23N3O3S/c1-31-24(30)23(29-32-2)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,27,28)/b29-23-/i2D3

InChI Key

NVIWFRIOSCYADR-RBKBETQPSA-N

SMILES

COC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid-d3 Methyl Ester;  (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid-d3 Methyl Ester; 

Origin of Product

United States

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